

3-(4-Bromophenyl)-1H-triazole molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1H-
[1,2,4]triazole

Cat. No.: B599631

[Get Quote](#)

An In-depth Technical Guide on 3-(4-Bromophenyl)-1H-triazole

This guide provides a comprehensive overview of 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, provides an exemplary experimental protocol for the synthesis of a related derivative, and discusses the biological significance of the 1,2,4-triazole core, including its role in relevant signaling pathways.

Physicochemical Properties

The fundamental properties of 3-(4-Bromophenyl)-1H-triazole are summarized below. This data is crucial for its characterization and application in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₈ H ₆ BrN ₃	[1]
Molecular Weight	224.06 g/mol	[1]
IUPAC Name	5-(4-bromophenyl)-1H-1,2,4-triazole	[1]
CAS Number	118863-62-0	[1]

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives can be achieved through various chemical reactions. Below is a representative experimental protocol for a related compound, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, which illustrates a common synthetic approach.

Experimental Protocol: Synthesis of a 1-(4-bromophenyl)-1H-1,2,3-triazole Derivative[2]

Materials:

- para-Bromophenylazide (1.00 g, 5 mmol)
- Prop-2-yn-1-yl-2-(4-nitrophenoxy)acetate (1.175 g, 5 mmol)
- Copper(I) bromide (CuBr) (0.10 g, 0.32 mmol)
- Toluene (30 ml)

Procedure:

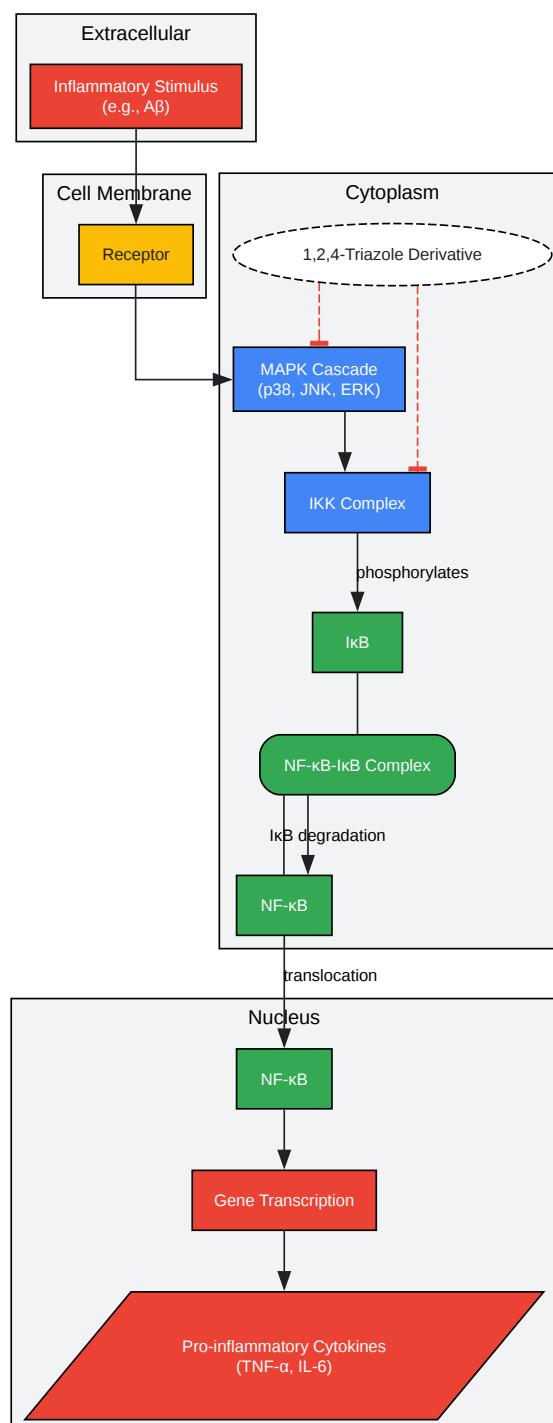
- A mixture of para-bromophenylazide, prop-2-yn-1-yl-2-(4-nitrophenoxy)acetate, and CuBr in toluene was placed in a flask equipped with a reflux condenser.
- The reaction mixture was heated to the boiling point of toluene (383 K) on an oil bath for 6 hours.
- The progress of the reaction was monitored by thin-layer chromatography.
- Over time, a precipitate formed in the reaction mixture. After 6 hours, the reaction was stopped and left to stand overnight at room temperature.
- The precipitate was filtered, dried, and recrystallized from ethanol.

Results: The synthesis yielded 1.717 g (79.3%) of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate as a colorless solid.

Characterization Data

The following table summarizes key characterization data for the synthesized derivative.

Data Type	Results	Citation(s)
Melting Point	417–419 K	[2]
¹ H NMR (CDCl ₃)	<p>The protons of the methylene groups C8H₂ and C11H₂ showed as 2H singlets at 4.76 and 5.43 ppm, respectively. Protons H1 and H5 of the 4-nitrophenoxy group gave a 2H doublet (<i>J</i> = 9.35 Hz) at 6.94 ppm, H2 and H4 a 2H doublet at 8.18 ppm (<i>J</i> = 9.2 Hz). Protons H22 and H26 of the 4-bromophenyl group give a 2H doublet (<i>J</i> = 9.1 Hz) at 7.59 ppm, H23 and H25 a 2H doublet at 7.66 ppm (<i>J</i> = 9.0 Hz). The sole proton of the triazole moiety shows a singlet signal at 8.03 ppm.</p>	[2]


Biological Activity and Signaling Pathways

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[\[3\]](#)[\[4\]](#)

Anti-inflammatory Activity and the MAPK/NF-κB Pathway

Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects.[\[5\]](#) One of the key mechanisms underlying this activity is the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[\[5\]](#) These pathways are crucial in the cellular response to inflammatory stimuli. In neuroinflammatory

conditions, such as those modeled for Alzheimer's disease, triazole derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF- α and IL-6 by inhibiting the MAPK/NF- κ B signaling cascade.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the MAPK/NF-κB signaling pathway by a 1,2,4-triazole derivative.

This technical guide provides a foundational understanding of 3-(4-Bromophenyl)-1H-triazole, offering valuable data and procedural insights for researchers in the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(4-Bromophenyl)-1H-triazole molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599631#3-4-bromophenyl-1h-triazole-molecular-weight\]](https://www.benchchem.com/product/b599631#3-4-bromophenyl-1h-triazole-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com